
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is a chiral compound that features a pyrrolidine ring attached to a tetrahydropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone under catalytic conditions that promote the formation of the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to ensure high purity .
化学反应分析
Types of Reactions
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrahydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or tetrahydropyridine compounds .
科学研究应用
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用机制
The mechanism by which (S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine exerts its effects depends on its specific application. In catalysis, the compound may act as a chiral ligand, facilitating the formation of enantioselective products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
®-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents or additional functional groups.
Tetrahydropyridine derivatives: Compounds with similar tetrahydropyridine rings but different substituents or additional functional groups.
Uniqueness
(S)-1-(Pyrrolidin-2-ylmethyl)-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry and the combination of pyrrolidine and tetrahydropyridine rings. This unique structure imparts specific chemical and biological properties that can be exploited in various applications .
属性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
1-[[(2S)-pyrrolidin-2-yl]methyl]-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H18N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h1-2,10-11H,3-9H2/t10-/m0/s1 |
InChI 键 |
SLTFSPTWQNWBJL-JTQLQIEISA-N |
手性 SMILES |
C1C[C@H](NC1)CN2CCC=CC2 |
规范 SMILES |
C1CC(NC1)CN2CCC=CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12870773.png)
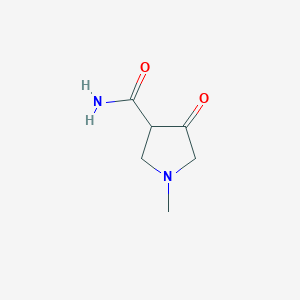

![Methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12870788.png)
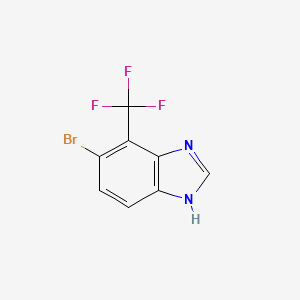
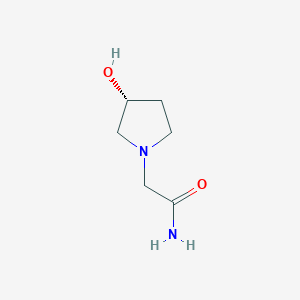



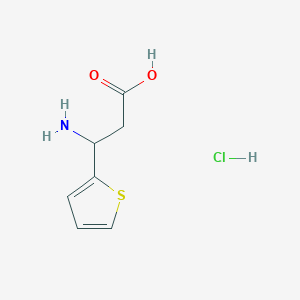

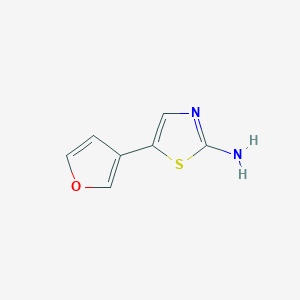
![(S)-2'-(Dimethylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870840.png)

